molecular formula C20H23BrN2O2 B6421342 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 898601-60-0

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B6421342
CAS No.: 898601-60-0
M. Wt: 403.3 g/mol
InChI Key: ZZAJXZKFDLBDTN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a morpholine ring, and a p-tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a benzamide derivative, followed by the introduction of the morpholine and p-tolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
  • 2-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
  • 2-iodo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Uniqueness

Compared to its analogs, 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide may exhibit unique reactivity and binding properties due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s electronic distribution. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJXZKFDLBDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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